![molecular formula C16H15BrO2 B12617980 1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene CAS No. 921932-05-0](/img/structure/B12617980.png)
1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene is an organic compound with the molecular formula C16H15BrO2 It is a derivative of benzene, featuring a bromophenyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2,3-dimethoxybenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Ethenylation: The brominated product is then subjected to a Heck reaction, where it reacts with styrene in the presence of a palladium catalyst to form the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the methoxy groups may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene
- 1-[(E)-2-(2-bromophenyl)ethenyl]-3-[2-(2-hydroxyethoxy)ethyl]urea
Uniqueness
1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, ethenyl, and methoxy groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
921932-05-0 |
|---|---|
Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-[2-(2-bromophenyl)ethenyl]-2,3-dimethoxybenzene |
InChI |
InChI=1S/C16H15BrO2/c1-18-15-9-5-7-13(16(15)19-2)11-10-12-6-3-4-8-14(12)17/h3-11H,1-2H3 |
InChI Key |
VGZFRDCRKFOSIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)

![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)

![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
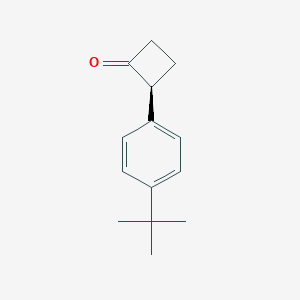
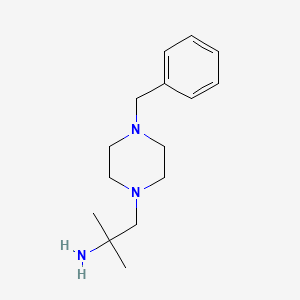
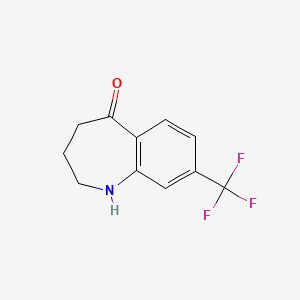
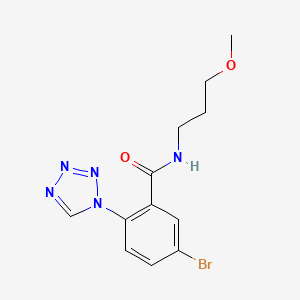
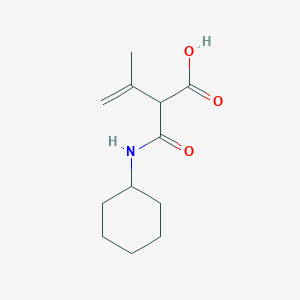
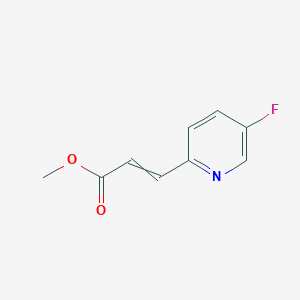
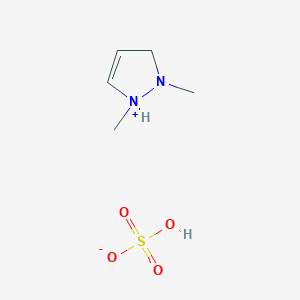
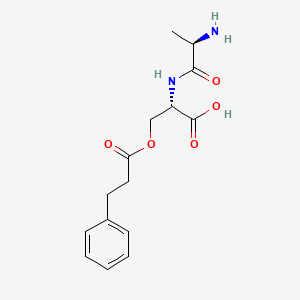
![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)
